molecular formula C24H28N2O4 B389152 3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 296886-19-6

3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389152
CAS No.: 296886-19-6
M. Wt: 408.5g/mol
InChI Key: ZLYQUIUNGBPWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). This binding inhibits the function of these proteins, leading to anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of the trimethoxyphenyl group with the dibenzo[b,e][1,4]diazepin-1-one structure. This combination enhances its bioactivity and makes it a valuable compound for further research and development .

Properties

CAS No.

296886-19-6

Molecular Formula

C24H28N2O4

Molecular Weight

408.5g/mol

IUPAC Name

9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H28N2O4/c1-24(2)12-17-22(18(27)13-24)23(26-16-9-7-6-8-15(16)25-17)14-10-20(29-4)21(30-5)11-19(14)28-3/h6-11,23,25-26H,12-13H2,1-5H3

InChI Key

ZLYQUIUNGBPWFS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.